Methyl (S)-(+)-3-hydroxybutyrate
Overview
Description
Methyl (S)-(+)-3-hydroxybutyrate is a chemical compound with the linear formula CH3CH(OH)CH2CO2CH3 . It is a derivative of hydroxybutyrate, which is an important molecule in cellular metabolism .
Synthesis Analysis
The synthesis of Methyl (S)-(+)-3-hydroxybutyrate can be achieved through various methods. One such method involves the use of an alcohol and a carboxylic acid in the presence of an acid catalyst . The exact synthesis process can vary depending on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of Methyl (S)-(+)-3-hydroxybutyrate consists of a methyl group (CH3), a hydroxy group (OH), a carboxyl group (CO2), and a butyrate backbone . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Methyl (S)-(+)-3-hydroxybutyrate can undergo various chemical reactions. For instance, it can undergo hydrolysis in the presence of H+ or OH- . The exact reactions and their mechanisms can depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
Methyl (S)-(+)-3-hydroxybutyrate has a molecular weight of 118.13 . It is a liquid at room temperature with a density of 1.071 g/mL at 25 °C . Its refractive index is 1.421 . The physical and chemical properties can vary depending on the specific conditions.Scientific Research Applications
Metabolic and Regulatory Roles in Organisms
Methyl (S)-(+)-3-hydroxybutyrate, commonly referred to as 3-hydroxybutyrate (3-HB), is a crucial metabolite in animals, bacteria, and plants. In animals, it's a product of fatty acid oxidation, serving as an alternative energy source when blood glucose is low. In microorganisms, 3-HB is mainly a substrate for polyhydroxybutyrate synthesis, a reserve material. In plants, it acts as a regulatory molecule, likely influencing gene expression related to DNA methylation, thereby altering DNA methylation levels. In animals, beyond being a metabolite, 3-HB is a regulatory molecule influencing gene expression, lipid metabolism, neuronal function, and metabolic rate. Its regulatory functions include the inhibition of histone deacetylases, contributing to the epigenetic regulation of genes (Mierziak, Burgberger, & Wojtasik, 2021).
Analytical Applications
A stable dry-strip electrochemical sensor for directly measuring 3-hydroxybutyrate in blood has been developed. This sensor utilizes the electrocatalytic oxidation of enzymatically generated NADH for accurate measurement, signifying its importance in clinical diagnostics and research (Batchelor, Green, & Sketch, 1989).
Chemical Synthesis and Catalysis
Research has shown that methyl acetoacetate can be heterogeneously hydrogenated to produce optically pure methyl 3-hydroxybutyrate under mild conditions. This is achieved using a bifunctional catalytic membrane containing Bronsted acid and Ru–binap sites, highlighting its potential in chemical synthesis and catalysis (Tas, Thoelen, Vankelecom, & Jacobs, 1997).
Role in Biodegradable Plastics
Methyl 3-hydroxybutyrate is a key raw material in synthesizing biodegradable plastics, such as polyhydroxybutyrate (PHB). Research into synthesizing this compound is vital for developing eco-friendly materials and combating pollution (Mao Pei-sheng, 2007).
Implications in Biomedical Research
Studies have explored the effect of 3-hydroxybutyrate and its derivatives on the growth of glial cells. These compounds, being derivatives of a ketone body produced in vivo, have shown potential as neural protective agents, indicating their relevance in biomedical research and potential therapeutic applications (Xiao, Zhao, & Chen, 2007).
Safety And Hazards
While specific safety and hazard information for Methyl (S)-(+)-3-hydroxybutyrate is not available in the search results, similar compounds such as methanol are known to be flammable and toxic if swallowed or in contact with skin . It is always recommended to handle chemical compounds with appropriate safety measures.
properties
IUPAC Name |
methyl (3S)-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLDJEAVRNAEBW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-(+)-3-hydroxybutyrate | |
CAS RN |
53562-86-0 | |
Record name | Methyl (+)-3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53562-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxybutyrate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053562860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (S)-3-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-HYDROXYBUTYRATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10281A5AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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